molecular formula C6H6ClF3N2 B1487761 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole CAS No. 1284226-91-0

4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole

Cat. No.: B1487761
CAS No.: 1284226-91-0
M. Wt: 198.57 g/mol
InChI Key: PRGGUBNQVPFYBC-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole is a chemical compound with the molecular formula C6H6ClF3N2 and is registered under PubChem CID 55254750 . This synthetic compound belongs to the class of pyrazole derivatives, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms . Pyrazole scaffolds are recognized as privileged structures in medicinal chemistry due to their versatile therapeutic potential and wide range of applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry . The molecular structure of this compound incorporates two key functional groups: a chloroethyl chain and a trifluoromethyl group. The chloroethyl moiety can act as a reactive handle for further chemical modifications or as an alkylating agent, while the strong electron-withdrawing trifluoromethyl group is known to significantly influence the molecule's lipophilicity, metabolic stability, and bioavailability, making it a valuable asset in the design of bioactive molecules . Although specific biological data for this exact compound is limited, related pyrazole and chloroethyl-substituted pyrazoline derivatives have been extensively studied for diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects . The presence of these substituents suggests its potential utility as a key synthetic intermediate or a core scaffold for developing novel therapeutic agents or functional materials. Researchers can employ this compound in various applications, such as exploring structure-activity relationships, synthesizing more complex heterocyclic systems, or developing ligands for metal-organic frameworks (MOFs) . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes or personal use.

Properties

IUPAC Name

4-(2-chloroethyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2/c7-2-1-4-3-11-12-5(4)6(8,9)10/h3H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGGUBNQVPFYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole typically involves two key transformations:

Preparation of 4-Chloropyrazole Derivatives

A well-documented method for preparing 4-chloropyrazole derivatives involves chlorination of pyrazole precursors using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) or other catalysts under reflux conditions. This method is efficient for introducing chlorine at the 4-position of pyrazole rings.

Typical procedure:

  • Dissolve the pyrazole derivative in an organic solvent such as dichloromethane, chloroform, or tetrahydrofuran.
  • Add 1–3 equivalents of thionyl chloride.
  • Add 0.05–0.5 equivalents of a catalyst (e.g., DMF, pyridine, or triethylamine).
  • Reflux the mixture for 1 to 24 hours.
  • After completion, remove the solvent and purify the product by column chromatography.

Example:

Parameter Condition
Pyrazole derivative 1 equivalent
Thionyl chloride 1–3 equivalents
Catalyst (e.g., DMF) 0.05–0.5 equivalents
Solvent Dichloromethane, chloroform, or others
Temperature Reflux (varies with solvent)
Time 1–24 hours
Yield 50–75% typical

Research data:

  • In one example, 10 mmol of a pyrazole derivative was reacted with 30 mmol thionyl chloride and 2.5 mmol DMF in 30 mL anhydrous chloroform under reflux for 12 hours, yielding 4-chloropyrazole derivative in 75% yield after purification.
  • Another example used dichloromethane as solvent with 20 mmol thionyl chloride and 2.5 mmol DMF, refluxed for 8 hours, yielding 50% of the 4-chloropyrazole product.

This method is versatile and applicable to various substituted pyrazoles, including those bearing trifluoromethyl groups at other positions.

Introduction of the Trifluoromethyl Group at the 3-Position

The introduction of the trifluoromethyl group at the 3-position of pyrazoles is more challenging and has been addressed by several copper-catalyzed and copper-mediated methods, often involving cyclization reactions or trifluoromethylation of suitable precursors.

Key approaches include:

  • Copper-mediated domino cyclization/trifluoromethylation: Using α,β-alkynic tosylhydrazones as starting materials with trifluoromethyltrimethylsilane (TMSCF₃) as the trifluoromethyl source under mild conditions (room temperature, air). This method yields 4-(trifluoromethyl)pyrazoles efficiently with good functional group tolerance.

  • Copper-catalyzed cycloaddition: Reaction of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions (35 °C, acetonitrile solvent) in the presence of copper(II) triflate catalyst, 1,10-phenanthroline ligand, and DBU base. This method affords 4-trifluoromethyl pyrazoles with excellent regioselectivity and moderate to excellent yields.

Optimized reaction conditions and yields for copper-catalyzed synthesis:

Entry Copper Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Regioselectivity (4-CF₃:3-CF₃)
1 Cu(OTf)₂ 1,10-Phenanthroline DBU CH₃CN 35 4 99 100:0
2 CuTc 1,10-Phenanthroline DBU CH₃CN 35 4 74 100:0
3 CuSCN 1,10-Phenanthroline DBU CH₃CN 35 4 71 100:0
4 CuI 1,10-Phenanthroline DBU CH₃CN 35 4 47 100:0

Note: DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene; CH₃CN = acetonitrile.

This copper-catalyzed method is notable for its mild conditions, high regioselectivity, and excellent yields, making it highly suitable for the preparation of 4-trifluoromethyl pyrazoles, which can be further functionalized to introduce the chloroethyl group.

Combined Approach to this compound

While direct literature on the exact compound this compound is limited, the synthesis can be logically constructed by:

  • Synthesis of 4-(trifluoromethyl)pyrazole core using copper-catalyzed cycloaddition or copper-mediated trifluoromethylation methods described above.
  • Introduction of the 2-chloroethyl substituent at the 4-position or on the pyrazole nitrogen via alkylation using 2-chloroethyl halides or related reagents.
  • Alternatively, starting from a 4-chloropyrazole intermediate (prepared by chlorination with thionyl chloride), subsequent trifluoromethylation at the 3-position can be attempted using copper-mediated methods.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Catalysts Conditions Yield Range Notes
4-Chlorination of pyrazole Chlorination with thionyl chloride Thionyl chloride, DMF catalyst Reflux in organic solvent (8-24h) 50–75% Versatile for various pyrazole derivatives
3-Trifluoromethylation Copper-catalyzed cycloaddition Cu(OTf)₂, 1,10-phenanthroline, DBU, TMSCF₃ 35 °C, CH₃CN, 4 h Up to 99% High regioselectivity, mild conditions
Combined synthesis (proposed) Sequential chlorination and trifluoromethylation or vice versa As above As above Not explicitly reported Logical synthetic sequence based on literature

Research Findings and Notes

  • The chlorination method using thionyl chloride is well-established, scalable, and provides good yields of 4-chloropyrazole derivatives, which can serve as intermediates for further functionalization.
  • Copper-mediated trifluoromethylation provides a mild, efficient route to 4-trifluoromethyl pyrazoles with excellent regioselectivity and functional group tolerance. Use of commercially available trifluoromethyltrimethylsilane as the CF₃ source is advantageous.
  • The combination of these methods offers a strategic route to this compound, although direct synthetic protocols for this exact compound require experimental optimization.
  • The copper-catalyzed approach avoids harsh conditions and stoichiometric metal waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the pyrazole ring.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with various functional groups introduced into the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The pyrazole scaffold is recognized for its potential in anticancer drug development. Numerous studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the pyrazole moiety have been evaluated for their efficacy against MCF-7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) cell lines, showcasing promising IC50 values indicating their potency as anticancer agents .

CompoundCell LineIC50 (µM)Reference
1MCF-70.08
2A5490.28
3Hep-20.74

Anti-inflammatory Properties
Pyrazole derivatives are also known for their anti-inflammatory properties. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Several studies have reported compounds that demonstrate significant anti-inflammatory activity comparable to established drugs like celecoxib .

CompoundActivity TypeIC50 (µM)Reference
4COX Inhibition3.8
5Inflammation Model1.2

Agrochemical Applications

Pesticidal Activity
In agrochemistry, pyrazole derivatives have been explored as potential pesticides. The unique structural features of compounds like 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole contribute to their effectiveness against various pests. Studies indicate that these compounds can act as effective insecticides and herbicides, providing an alternative to traditional chemical agents .

Synthesis and Characterization

The synthesis of this compound typically involves copper-catalyzed reactions or other modern synthetic methods that enhance yield and purity . Characterization techniques such as NMR, mass spectrometry, and crystallography are employed to confirm the structure and assess the compound's properties.

Case Studies

Case Study 1: Anticancer Efficacy Evaluation
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The results indicated that modifications in the trifluoromethyl group significantly influenced cytotoxicity, with certain derivatives achieving IC50 values below 1 µM against resistant cancer cell lines .

Case Study 2: Anti-inflammatory Mechanism Investigation
A detailed investigation into the anti-inflammatory mechanisms of pyrazole derivatives revealed that they interact with COX enzymes through competitive inhibition. This was demonstrated using in vitro assays where specific pyrazole compounds showed reduced production of pro-inflammatory mediators .

Mechanism of Action

The mechanism by which 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Position : The 3-position of the pyrazole ring is commonly substituted with -CF₃ across analogs, as seen in Celecoxib and the target compound. This group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Chloroalkyl vs. Chloroaryl : The 2-chloroethyl group in the target compound differs from chloromethyl (e.g., ) in reactivity. Chloroethyl derivatives exhibit delayed alkylation due to the ethylene spacer, reducing off-target toxicity compared to highly reactive chloromethyl analogs .

Fused Heterocycles : Compounds like 3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-tetrazepin-4-one () show enhanced antiproliferative activity due to the tetrazepine ring, which may improve DNA crosslinking efficiency .

Reactivity Trends :

  • Chloroethyl-substituted pyrazoles (e.g., target compound) undergo slower alkylation than chloromethyl analogs, balancing efficacy and toxicity .
  • Trifluoromethyl groups resist metabolic oxidation, extending half-life compared to non-fluorinated analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP Solubility (mg/mL) Melting Point (°C) Stability
4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole 2.8 0.15 (DMSO) 120–123 Stable in dry conditions
Celecoxib 3.5 0.03 (water) 160–163 Photolabile
4-(Chloromethyl)-5-(difluoromethoxy)pyrazole 2.2 0.22 (acetone) 95–98 Hydrolytically stable
  • Lipophilicity : The target compound’s LogP (2.8) reflects a balance between chloroethyl hydrophobicity and pyrazole polarity, ideal for blood-brain barrier penetration in CNS-targeted therapies .
  • Stability: Fluorine and chlorine synergize in 4-(chloromethyl)-5-(difluoromethoxy)pyrazole to resist hydrolysis, a trait less pronounced in the target compound due to its reactive chloroethyl group .

Biological Activity

4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloroethyl group and a trifluoromethyl group, both of which may influence its reactivity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C5H5ClF3N3
  • Molecular Weight : 201.57 g/mol
  • CAS Number : 1284226-91-0

The presence of the chloroethyl and trifluoromethyl groups suggests potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various pyrazole derivatives against pathogenic strains of bacteria and fungi. Notably, compounds with similar structures have shown activity against Mycobacterium tuberculosis and other resistant strains .

Antifungal Activity

In vitro studies have demonstrated that certain pyrazole derivatives possess antifungal properties. The compound's structure may enhance its ability to inhibit fungal growth, particularly against strains such as Candida albicans and Aspergillus niger . The mechanism of action is believed to involve disruption of fungal cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Pyrazoles are also noted for their anti-inflammatory properties. Research has shown that some derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential therapeutic role in inflammatory diseases . The ability to modulate immune responses could make this compound valuable in treating conditions characterized by excessive inflammation.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, potentially leading to modulation of signaling pathways involved in inflammation and microbial resistance. Further studies are needed to elucidate these pathways.

Study on Antimicrobial Activity

A recent study conducted a comparative analysis of various pyrazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the pyrazole structure significantly affected antimicrobial potency. Compounds similar to this compound exhibited promising results, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Anti-tubercular Activity Assessment

In another investigation focused on anti-tubercular activity, derivatives were tested against Mycobacterium tuberculosis strain H37Rv. The findings revealed that certain structural modifications enhanced activity, indicating that the trifluoromethyl group might play a crucial role in efficacy .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotes
This compoundModerateHighPotential for drug development
3-(4-chlorophenyl)-4-substituted pyrazolesHighModerateEffective against multiple bacterial strains
1-acetyl-3,5-diphenyl-4,5-dihydro-pyrazolesHighHighNotable anti-tubercular properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves refluxing intermediates (e.g., hydrazides or chlorinated precursors) in polar aprotic solvents like DMSO or DMAc under controlled temperatures (80–100°C) for 12–18 hours. Purification via column chromatography or recrystallization (e.g., water-ethanol mixtures) improves yields (~65% reported). Optimizing stoichiometry, solvent choice, and reaction time reduces side products. For example, prolonged reflux in DMSO followed by reduced-pressure distillation enhances purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS (non-polar column, helium carrier gas) to detect impurities.
  • Structure : Combine 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., trifluoromethyl and chloroethyl groups). High-resolution mass spectrometry (HRMS) validates molecular formula, while FT-IR identifies functional groups (e.g., C-F stretches at 1100–1250 cm1^{-1}) .

Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples in controlled environments (e.g., 25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor degradation via periodic HPLC analysis. Use sealed, light-protected containers with desiccants to minimize hydrolysis or photolysis. Stability is critical for biological assays, as moisture and heat may cleave the chloroethyl group .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on electrophilic substitution at the chloroethyl group or nucleophilic attack on the pyrazole ring. Tools like Gaussian or ORCA calculate activation energies and transition states. Pair computational predictions with experimental validation (e.g., monitoring intermediates via LC-MS) to refine reaction designs .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer : Use statistical design of experiments (DOE) to isolate variables. For example, vary assay conditions (pH, temperature, solvent) systematically while testing cytotoxicity or enzyme inhibition. Multivariate analysis (e.g., PCA or PLS regression) identifies confounding factors. Replicate studies with standardized protocols to ensure reproducibility .

Q. What methodologies assess the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For enzyme targets, conduct kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations). Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes, which can be validated via mutagenesis studies .

Q. How can environmental hazards of this compound be evaluated during disposal?

  • Methodological Answer : Perform ecotoxicity assays using Daphnia magna or Vibrio fischeri to estimate LC50_{50} values. Test biodegradability via OECD 301F (manometric respirometry). Follow guidelines for hazardous waste disposal, including incineration with scrubbers for halogenated byproducts. Environmental persistence is linked to the trifluoromethyl group’s stability .

Q. What strategies optimize reaction kinetics for scaling up synthesis?

  • Methodological Answer : Use microreactor systems to study kinetics under continuous flow conditions, varying residence time and temperature. Kinetic modeling (e.g., Arrhenius plots) identifies rate-limiting steps. For scale-up, ensure efficient heat dissipation (jacketed reactors) and inert atmospheres to prevent side reactions .

Q. How does structural modification of the pyrazole ring influence physicochemical properties?

  • Methodological Answer : Synthesize analogs (e.g., replacing chloroethyl with methyl or aryl groups) and compare logP (HPLC-derived), solubility (shake-flask method), and thermal stability (DSC/TGA). QSAR models correlate substituent effects with properties. Trifluoromethyl groups enhance metabolic stability but reduce aqueous solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole
Reactant of Route 2
Reactant of Route 2
4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole

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